molecular formula C14H17N3O2 B10966533 N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10966533
M. Wt: 259.30 g/mol
InChI Key: GMJOVKVDGJAJJZ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, a methoxyphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,1,1-trichloro-4-methoxy-6-(4-methoxyphenyl)hex-3-en-2-one with hydrazine hydrochloride under conventional or microwave heating . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carboxamide group can produce corresponding amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the combination of a pyrazole ring with a methoxyphenyl group and a carboxamide functional group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-17-13(8-10-16-17)14(18)15-9-7-11-3-5-12(19-2)6-4-11/h3-6,8,10H,7,9H2,1-2H3,(H,15,18)

InChI Key

GMJOVKVDGJAJJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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